![molecular formula C12H22N2 B1297345 Adamantane-1,3-diyldimethanamine CAS No. 52234-21-6](/img/structure/B1297345.png)
Adamantane-1,3-diyldimethanamine
Overview
Description
Adamantane-1,3-diyldimethanamine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine with isomeric bromochloro- and dibromobenzenes has been studied .Molecular Structure Analysis
Adamantane derivatives, including adamantane-1,3-diyldimethanamine, are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications
Palladium-Catalyzed Arylation
Adamantane-1,3-diyldimethanamine is used in the palladium-catalyzed arylation with isomeric bromochloro- and dibromobenzenes . The yields of N,N′-diarylation products depend on the initial diamine and dihalobenzene structure . This process is significant in the synthesis of various organic compounds .
Synthesis of Functional Adamantane Derivatives
Adamantane-1,3-diyldimethanamine is a key starting material for the synthesis of various functional adamantane derivatives . These derivatives have extensive applications in the production of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Preparation Methods
Research on adamantane-1,3-diyldimethanamine has led to the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods have broadened the scope of adamantane chemistry .
Polymerization Reactions
Adamantane-1,3-diyldimethanamine is involved in polymerization reactions . These reactions are crucial in the creation of new materials based on natural and synthetic nanodiamonds .
Quantum-Chemical Calculations
Adamantane-1,3-diyldimethanamine is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Cytotoxic Properties
Research on adamantane-1,3-diyldimethanamine has contributed to the understanding of the cytotoxic properties of certain compounds . This knowledge is valuable in the field of medicinal chemistry .
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that the research and development of adamantane derivatives, including adamantane-1,3-diyldimethanamine, will continue to advance in the future .
properties
IUPAC Name |
[3-(aminomethyl)-1-adamantyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAFMOPSFWZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3-diyldimethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?
A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:
Q2: What is the significance of Palladium-catalyzed arylation in the context of Adamantane-1,3-diyldimethanamine?
A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of Adamantane-1,3-diyldimethanamine. This methodology is significant because:
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